molecular formula C15H18N2O4S B2959715 N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-05-1

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2959715
M. Wt: 322.38
InChI Key: CWUBOJBZGPUTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as ETDMA, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Antimalarial Activity

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide derivatives have been investigated for their antimalarial activity. In a study, similar compounds demonstrated high effectiveness against Plasmodium berghei infections in mice, indicating potential for clinical trials in humans (Werbel et al., 1986).

Herbicide Metabolism

Research on chloroacetamide herbicides, similar in structure to the compound , showed their metabolism in human and rat liver microsomes. This study aids in understanding the metabolic pathways and potential environmental impact of such compounds (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, related to the compound of interest, showed significant antioxidant activity. These findings contribute to the understanding of such compounds in potential pharmaceutical applications (Chkirate et al., 2019).

Radical Scavenging Activity

A derivative of the target compound, BHMA, demonstrated potent free radical scavenging activity. This research contributes to the understanding of such compounds' potential therapeutic applications (Boudebbous et al., 2021).

Corrosion Inhibition

Mannich bases related to the compound have been synthesized and found to be effective corrosion inhibitors for mild steel in acidic solutions. This application is significant in industrial contexts (Nasser & Sathiq, 2017).

Enzyme Inhibitory Activities

Compounds structurally related to the target compound have been synthesized and evaluated for their inhibition potential against various enzymes, contributing to the understanding of their potential pharmaceutical applications (Virk et al., 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-21-12-7-5-4-6-11(12)16-13(18)8-17-14(19)9-22-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUBOJBZGPUTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)CSC(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

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